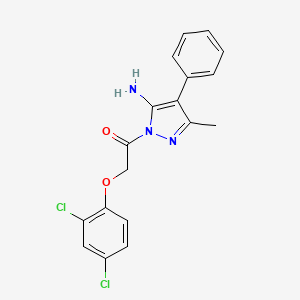
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE
Overview
Description
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE is a synthetic organic compound Its structure includes a pyrazole ring substituted with amino, methyl, and phenyl groups, and an ethanone moiety attached to a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a hydrazine derivative and an appropriate diketone.
Substitution reactions: Introducing the amino, methyl, and phenyl groups onto the pyrazole ring.
Coupling reaction: Attaching the pyrazole ring to the ethanone moiety.
Final substitution: Introducing the dichlorophenoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction could yield alcohol derivatives.
Scientific Research Applications
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE may have applications in:
Medicinal Chemistry: Potential as a pharmacophore for drug development.
Agrochemicals: Possible use as a herbicide or pesticide.
Materials Science: Potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In agrochemicals, it might inhibit specific pathways in target organisms.
Comparison with Similar Compounds
Similar Compounds
1-(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)-2-(2,4-DICHLOROPHENOXY)ETHAN-1-ONE: can be compared with other pyrazole derivatives or compounds containing dichlorophenoxy groups.
Uniqueness
- The unique combination of functional groups in this compound may confer specific properties that are not present in similar compounds, such as enhanced biological activity or specific chemical reactivity.
Properties
IUPAC Name |
1-(5-amino-3-methyl-4-phenylpyrazol-1-yl)-2-(2,4-dichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-17(12-5-3-2-4-6-12)18(21)23(22-11)16(24)10-25-15-8-7-13(19)9-14(15)20/h2-9H,10,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSGPMOTRZHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo-4H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3610000.png)

![7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3610008.png)
![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethylpyrimidin-2-amine](/img/structure/B3610015.png)
![N-(4-FLUOROPHENYL)-2-[2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B3610019.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3610021.png)
![3-bromo-4-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B3610041.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3610050.png)
![N-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610058.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3610074.png)
![methyl 2-({N-[(2,4-dichlorophenyl)carbonyl]glycyl}amino)benzoate](/img/structure/B3610090.png)
![2-METHOXY-4-(METHYLSULFANYL)-N-{2-[4-(TRIFLUOROMETHYL)BENZAMIDO]PHENYL}BENZAMIDE](/img/structure/B3610096.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3610103.png)
![3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B3610107.png)
